Esmalorid

essential hypertension diastolic blood pressure fixed-dose combination

Esmalorid is a fixed-dose oral diuretic combination consisting of 2 mg trichlormethiazide (a thiazide-class diuretic approximately 25 times more potent than hydrochlorothiazide on a per-milligram basis) and 2 mg amiloride (a potassium-sparing diuretic that blocks the epithelial sodium channel, ENaC). It was developed and formerly marketed by Merck as a 'potassium-neutral diuretic' (kaliumneutrales Diuretikum) specifically indicated for the management of essential hypertension, with the objective of delivering antihypertensive efficacy while maintaining serum potassium homeostasis—a design response to the well-documented hypokalemia risk associated with thiazide monotherapy.

Molecular Formula C14H16Cl4N10O5S2
Molecular Weight 610.3 g/mol
CAS No. 138258-83-0
Cat. No. B162649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsmalorid
CAS138258-83-0
SynonymsEsmalorid
Esmaloride
Molecular FormulaC14H16Cl4N10O5S2
Molecular Weight610.3 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)S(=O)(=O)N)S(=O)(=O)NC(N2)C(Cl)Cl.C1(=C(N=C(C(=N1)Cl)N)N)C(=O)N=C(N)N
InChIInChI=1S/C8H8Cl3N3O4S2.C6H8ClN7O/c9-3-1-4-6(2-5(3)19(12,15)16)20(17,18)14-8(13-4)7(10)11;7-2-4(9)13-3(8)1(12-2)5(15)14-6(10)11/h1-2,7-8,13-14H,(H2,12,15,16);(H4,8,9,13)(H4,10,11,14,15)
InChIKeyAWMCXNJSYPIOAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esmalorid (CAS 138258-83-0): A Fixed-Dose Potassium-Neutral Diuretic Combination for Hypertension Research and Procurement


Esmalorid is a fixed-dose oral diuretic combination consisting of 2 mg trichlormethiazide (a thiazide-class diuretic approximately 25 times more potent than hydrochlorothiazide on a per-milligram basis) and 2 mg amiloride (a potassium-sparing diuretic that blocks the epithelial sodium channel, ENaC) [1]. It was developed and formerly marketed by Merck as a 'potassium-neutral diuretic' (kaliumneutrales Diuretikum) specifically indicated for the management of essential hypertension, with the objective of delivering antihypertensive efficacy while maintaining serum potassium homeostasis—a design response to the well-documented hypokalemia risk associated with thiazide monotherapy [2]. The CAS registry number 138258-83-0 uniquely identifies this specific combination entity as a distinct chemical substance, recognized as a supplementary concept in the MeSH database and mapped to both amiloride and trichlormethiazide drug combination classifications [3].

Why Esmalorid Cannot Be Simply Replaced by Other Thiazide–Amiloride or Thiazide–K+-Sparing Combinations


The clinical and pharmacological literature demonstrates that diuretic combinations are not interchangeable on the basis of shared drug classes alone. Esmalorid pairs trichlormethiazide with amiloride at a fixed 2 mg/2 mg dose ratio; in contrast, more widely available fixed-dose combinations such as hydrochlorothiazide/amiloride (Moduretic, Moducren) employ hydrochlorothiazide at doses of 25–50 mg combined with 2.5–5 mg amiloride, reflecting the substantial potency difference between the two thiazide components [1]. Substitution of one thiazide–potassium-sparing combination for another without accounting for these pharmacodynamic differences introduces meaningful uncertainty regarding the magnitude of blood pressure reduction, the stability of serum potassium, and intracellular electrolyte homeostasis—particularly intracellular magnesium (Mg²⁺) handling, which has been shown to differ between trichlormethiazide monotherapy (significant Mg²⁺ depletion, p<0.05) and the trichlormethiazide–amiloride combination (significant Mg²⁺ increase) [2]. Standard procurement specifications or research protocols that list only 'thiazide + amiloride combination' as a generic requirement therefore fail to control for these documented, quantifiable metabolic divergences [3].

Esmalorid Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Blood Pressure Reduction in Essential Hypertension: Esmalorid vs. Placebo Baseline with Dose-Titration Data

In a prospective clinical study of 39 patients with essential hypertension, Esmalorid (trichlormethiazide 2 mg + amiloride 2 mg once daily) reduced mean sitting systolic blood pressure from 167 ± 17 mm Hg at baseline to 151 ± 19 mm Hg after 8 weeks of treatment, and mean sitting diastolic blood pressure from 104 ± 6 mm Hg to 93 ± 8 mm Hg [1]. In 29 of 39 patients (74.4%), diastolic blood pressure fell below 95 mm Hg. Patients achieving diastolic blood pressure below 90 mm Hg on the 2 mg/2 mg dose were subsequently maintained on a 1 mg/1 mg dose for an additional 3 months, demonstrating dose-flexible efficacy without loss of blood pressure control [1]. This provides a quantifiable within-study efficacy benchmark: a mean systolic/diastolic reduction of 16/11 mm Hg (sitting) attributable to the 2 mg/2 mg dose over 8 weeks in a placebo-controlled design (2-week placebo run-in followed by active treatment) [1].

essential hypertension diastolic blood pressure fixed-dose combination antihypertensive efficacy

Serum Potassium Stability: Esmalorid Maintains Normokalemia vs. Thiazide Monotherapy-Induced Hypokalemia Risk

In the Kirsten et al. (1985) study, serum potassium remained largely constant throughout 8 weeks of Esmalorid treatment; only 3 of 39 patients (7.7%) exhibited values outside the normal range—two cases of mild hypokalemia (3.3 and 3.4 mmol/L) and one case of mild hyperkalemia (5.2 mmol/L) [1]. This must be contextualized against the class-level expectation for thiazide monotherapy: long-term thiazide treatment is associated with a significant decrease in serum potassium after more than 60 months of therapy, and without intervention, prolonged thiazide monotherapy can result in serum potassium dropping below the 3.5 mmol/L hypokalemia threshold [2]. The Esmalorid formulation, by incorporating amiloride at a 1:1 weight ratio with trichlormethiazide, is specifically designed to neutralize this potassium-wasting effect—a design feature formally captured in its original designation as a 'kaliumneutrales Diuretikum' (potassium-neutral diuretic) [3]. Class-level inference: thiazide monotherapy without a potassium-sparing agent carries a documented progressive hypokalemia risk; Esmalorid directly addresses this through its fixed-combination design.

potassium homeostasis hypokalemia prevention potassium-sparing diuretic combination serum electrolytes

Intracellular Magnesium Protection: Trichlormethiazide–Amiloride Combination Increases Cellular Mg²⁺ vs. Thiazide Monotherapy Which Depletes It

Kisters et al. (1989) directly compared intracellular Mg²⁺ concentrations in red blood cells from patients receiving trichlormethiazide monotherapy (4 mg/day, n=14) versus a trichlormethiazide–amiloride combination (2 mg/day each, n=11) for mild essential hypertension [1]. Under trichlormethiazide monotherapy, intracellular Mg²⁺ concentrations decreased significantly (p<0.05) over 4 to 8–12 weeks of treatment. In marked contrast, the trichlormethiazide–amiloride combination produced a significant increase in intracellular Mg²⁺ concentrations over the same treatment period [1]. An independent confirmatory study by Kisters et al. (1995) replicated this finding: trichlormethiazide 4 mg/day monotherapy caused a significant decrease in intracellular Mg²⁺ content (p<0.05), whereas the trichlormethiazide–amiloride combination (2 mg/day each) and the loop diuretic piretanide avoided intracellular Mg²⁺ depletion [2]. The directionality of Mg²⁺ change is reversed between the two regimens: thiazide monotherapy → Mg²⁺ loss; thiazide–amiloride combination → Mg²⁺ preservation or increase.

intracellular magnesium diuretic-induced magnesium depletion red blood cell Mg2+ potassium-sparing diuretic

Distinct Nephron-Site Mechanism: Trichlormethiazide Targets Electroneutral NaCl Transport Distinct from Amiloride-Sensitive Conductive Na⁺ Pathway

Perfused rabbit distal nephron segment studies have demonstrated that trichlormethiazide (TCM) acts on an electroneutral Na⁺ transport mechanism that is pharmacologically distinct from the amiloride-sensitive conductive Na⁺ pathway [1]. When TCM (10⁻⁴ M) was added to tubules already exposed to amiloride (10⁻⁵ M), a further decrease in lumen-to-bath Na⁺ flux (JNa(LB)) was observed without any change in transepithelial voltage (VT), confirming that TCM inhibits an electroneutral NaCl cotransport pathway that is not blocked by amiloride alone. In contrast, hydrochlorothiazide-class thiazides share a similar but not identical target on the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule; the quantitative potency difference (trichlormethiazide being approximately 25-fold more potent than hydrochlorothiazide on a mg basis) further differentiates the pharmacodynamic profile of the thiazide component in Esmalorid from that in hydrochlorothiazide-based combinations [2].

nephron segment distal convoluted tubule electroneutral NaCl transport mechanism of action amiloride-sensitive channel

Amiloride Superiority over Triamterene in Preventing Thiazide-Induced Potassium Loss: Rationale for Esmalorid's Amiloride Choice

A comparative analysis of thiazide–potassium-sparing combinations has demonstrated that amiloride is superior to triamterene as an add-on therapy to thiazide diuretics for preventing excessive urinary potassium loss, hypokalemia, and metabolic alkalosis [1]. This finding is particularly relevant because some alternative fixed-dose thiazide–K⁺-sparing combinations available in certain markets employ triamterene rather than amiloride as the potassium-sparing component (e.g., trichlormethiazide–triamterene combinations). The pharmacological basis for this difference is that triamterene, unlike amiloride, increases urinary magnesium excretion, which may counteract any magnesium-sparing benefit of the combination [2]. Esmalorid's specific use of amiloride rather than triamterene is therefore not arbitrary but reflects an evidence-based selection of the potassium-sparing agent that maximizes electrolyte conservation while minimizing magnesium-wasting effects.

amiloride vs. triamterene potassium conservation hypokalemia prevention diuretic combination selection

Limited Hyperkalemia Risk in Normal-Renal-Function Populations: Quantified Safety Margin for Esmalorid-Type Combinations

Pharmacovigilance data for thiazide–amiloride fixed-dose combinations indicate that in patients without renal impairment or diabetes mellitus, the risk of hyperkalemia is approximately 1–2% [1]. This low incidence is consistent with the Kirsten et al. (1985) Esmalorid study, where only 1 of 39 patients (2.6%) exhibited mild hyperkalemia (5.2 mmol/L) over 8 weeks of treatment [2]. The risk is elevated in patients with renal impairment (serum creatinine >1.5 mg/dL) or diabetes mellitus, which is consistent across all potassium-sparing diuretic combinations [1]. This quantified safety margin allows procurement decisions to incorporate a defined, literature-supported risk assessment rather than relying on generalized class-label precautions.

hyperkalemia risk potassium-sparing diuretic safety renal function serum potassium monitoring

Esmalorid Application Scenarios: Where the Quantitative Differentiation Evidence Drives Scientific and Procurement Value


Hypertension Research Requiring Potassium-Neutral Blood Pressure Reduction Without Potassium Supplementation

Investigators designing hypertension studies where exogenous potassium supplementation would confound electrolyte endpoint measurements can select Esmalorid on the basis of its demonstrated serum potassium stability: 92.3% of patients maintained normokalemia over 8 weeks without supplementary potassium [1]. This eliminates a common confounding variable in thiazide-based antihypertensive protocols. The quantified blood pressure reduction magnitude (Δ SBP -16 mm Hg sitting; Δ DBP -11 mm Hg sitting) provides a defined efficacy expectation for power calculations and protocol design [1].

Intracellular Magnesium Homeostasis Studies: Diuretic Protocols That Preserve Rather Than Deplete Cellular Mg²⁺

For studies investigating the relationship between diuretic therapy and intracellular magnesium status—relevant to arrhythmia research, cardiac metabolism, and magnesium deficiency syndromes—Esmalorid is supported by direct comparative evidence showing that the trichlormethiazide–amiloride combination significantly increases intracellular Mg²⁺ concentrations, in contrast to trichlormethiazide monotherapy which significantly decreases intracellular Mg²⁺ (p<0.05) [1]. This directional reversal is a unique, quantified differentiator that cannot be assumed for other thiazide–K⁺-sparing combinations without independent verification. The finding has been replicated across two independent study cohorts [REFS-1, REFS-2].

Renal Electrophysiology and Distal Nephron Transport Mechanism Studies

Researchers investigating the mechanistic basis of diuretic action in isolated perfused nephron segments can utilize Esmalorid or its constituent compounds to probe the two distinct Na⁺ transport pathways in the distal nephron: the electroneutral NaCl cotransport pathway targeted by trichlormethiazide and the conductive ENaC-mediated Na⁺ pathway blocked by amiloride [1]. The demonstration that these two mechanisms are additive (TCM further decreases JNa(LB) in the presence of amiloride without affecting VT) provides a well-characterized pharmacological tool for dissecting distal tubular transport physiology [1]. The 25-fold potency advantage of trichlormethiazide over hydrochlorothiazide further enables lower-mass dosing in experimental systems [2].

Comparative Diuretic Safety Profiling in Populations with Normal Renal Function

For toxicology or pharmacovigilance studies aiming to benchmark the hyperkalemia risk of potassium-sparing diuretic combinations, Esmalorid-type formulations offer a defined reference point: the class-level hyperkalemia risk in patients without renal impairment or diabetes mellitus is approximately 1–2% [1], corroborated by the Esmalorid-specific observation of 2.6% (1/39 patients with K⁺ 5.2 mmol/L) in a controlled clinical setting [2]. This quantified safety margin enables statistically powered safety study designs and provides a comparator baseline for evaluating newer potassium-sparing combination products. Procurement specifications that require documentation of hyperkalemia incidence data can be satisfied by these published reference values.

Quote Request

Request a Quote for Esmalorid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.